molecular formula C21H24FN3O7S B12092369 sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate

sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate

Cat. No.: B12092369
M. Wt: 481.5 g/mol
InChI Key: WJEUOXVTYZHWHI-UHFFFAOYSA-N
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Description

Sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes a quinoline core, a cyclopropyl group, and a sulfo group, among other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyrrolo[3,4-b]pyridine Ring: This step involves the formation of the pyrrolo[3,4-b]pyridine ring system through cyclization reactions, which can be facilitated by various reagents and conditions.

    Sulfonation: The sulfo group is introduced through sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under conditions that promote nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as an antibacterial agent. Its structure suggests it may inhibit bacterial enzymes or interfere with bacterial DNA replication.

Medicine

In medicinal chemistry, the compound is explored for its potential to treat bacterial infections. Its ability to interact with bacterial targets makes it a candidate for developing new antibiotics.

Industry

In the industrial sector, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate likely involves the inhibition of bacterial enzymes. The quinoline core can intercalate with bacterial DNA, disrupting replication and transcription processes. The sulfo group may enhance the compound’s solubility and interaction with bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Ciprofloxacin: Another fluoroquinolone with a simpler structure.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.

Uniqueness

Sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate is unique due to its combination of a sulfo group, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine ring. These features may confer enhanced antibacterial activity and different pharmacokinetic properties compared to other fluoroquinolones.

Properties

Molecular Formula

C21H24FN3O7S

Molecular Weight

481.5 g/mol

IUPAC Name

sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C21H24FN3O7S/c1-31-20-17-13(7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24)19(26)14(9-25(17)12-4-5-12)21(27)32-33(28,29)30/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,28,29,30)

InChI Key

WJEUOXVTYZHWHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OS(=O)(=O)O

Origin of Product

United States

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